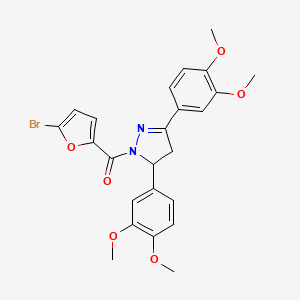

![molecular formula C25H19N B2434942 2,4-二苯基-5,6-二氢苯并[h]喹啉 CAS No. 67913-78-4](/img/structure/B2434942.png)

2,4-二苯基-5,6-二氢苯并[h]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

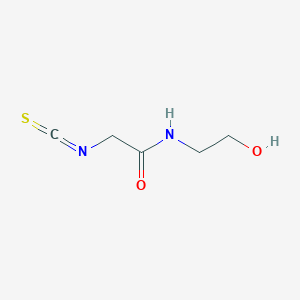

2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline is a chemical compound with the molecular formula C25H19N . It has a molecular weight of 333.43 .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline consists of a quinoline core with two phenyl groups attached at the 2 and 4 positions .Chemical Reactions Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .科学研究应用

抗癌药物开发

2,4-二苯基-5,6-二氢苯并[h]喹啉衍生物在抗癌药物开发中显示出有希望的结果。Kunwar等人(2021年)合成了一系列这些化合物,揭示了它们作为拓扑异构酶IIα抑制剂的潜力,并对特定人类癌细胞系表现出强烈的细胞毒性。这些化合物,特别是带有-CF3和-OCF3取代基的化合物,对结肠癌和子宫颈癌细胞系显示出强大的活性。分子对接研究进一步阐明了它们作为DNA插入型拓扑异构酶IIα毒素抑制剂的作用机制(Kunwar et al., 2021)。

合成和化学性质

Jung等人(2009年)展示了喹啉的合成,包括在微波辐射下合成5,6-二氢苯并[h]喹啉,突出了这些化合物的高效合成方法(Jung et al., 2009)。Yao等人(2005年)合成了一种基于苯并[g]喹啉骨架的新型稳定有机自由基,并研究了其分子间铁磁相互作用,有助于理解这类化合物的化学性质(Yao et al., 2005)。

发光材料开发

Raut等人(2013年)合成了氨基取代的2,4-二苯基喹啉,并表征了它们的光致发光性能,确定它们作为蓝色荧光发射体的有希望候选物(Raut et al., 2013)。同样,Li等人(2020年)合成了具有异喹啉核的多环芳香化合物,表现出聚集诱导发光(AIE)特性,暗示在发光和有机电子学中的潜在应用(Li et al., 2020)。

抗血小板和抗炎活性

Brullo等人(2012年)研究了具有抗血小板和抗炎活性的5,6-二氢苯并[h]喹啉衍生物。他们的研究结果表明,在苯并喹啉骨架的特定位置上具有氨基取代基的化合物表现出强大的抗血小板活性,与乙酰水杨酸(ASA)相当,并且具有类似吲哚美辛的抗炎活性(Brullo et al., 2012)。

有机发光二极管(OLEDs)

Lee等人(2012年)探讨了二芳胺取代的线性和树状寡喹啉的合成,研究了它们在有机发光二极管(OLEDs)中的适用性。他们的研究突出了这些喹啉作为OLEDs中发射材料的潜力,展示了高外部量子效率和明亮的天蓝色发光(Lee et al., 2012)。

作用机制

A derivative of 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline has been discovered as a novel DNA intercalating topoisomerase IIα poison . The results obtained from this study provide insight into the DNA binding mechanism of 2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amines and alteration in topo IIα inhibitory and antiproliferative activity with modifications in the rigid structure .

未来方向

While specific future directions for 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline are not mentioned in the sources retrieved, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

属性

IUPAC Name |

2,4-diphenyl-5,6-dihydrobenzo[h]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,17H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUGMPRCLPUABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2434861.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2434867.png)

![2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2434869.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone](/img/structure/B2434870.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)